N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
Selective inhibitor of K1 capsule formation, against E. coli UT189 bacterial capsule biogenesis; High Quality Biochemicals for Research Uses
Biological Activity
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Biological Activity
This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a combination of thiazole and benzothiazole functionalities along with a pyridine substituent, enhances its biological activity compared to other similar compounds.
Antimicrobial Activity
Research indicates that this compound acts as an effective inhibitor of bacterial capsule biogenesis in Escherichia coli. Specifically, it inhibits K1 capsule formation with an IC50 value of 1.04±0.13μM and demonstrates a selectivity index greater than 200 in bladder cancer cells (BC5637) . This suggests its potential as a lead compound for developing new antibacterial agents.
Anticancer Activity
The compound has shown promising anticancer properties. It has been identified as an apoptosis inducer through the activation of procaspase-3 to caspase-3 in various cancer cell lines. Notably, it exhibits selective cytotoxicity against cancer cells overexpressing procaspase-3 . The structure-activity relationship (SAR) studies reveal that the presence of specific functional groups is crucial for its anticancer activity.
Case Studies and Research Findings
- Inhibition of E. coli Capsule Formation
- Apoptosis Induction in Cancer Cells
Comparative Analysis of Related Compounds
Compound Name | Structure | Notable Activity |
---|---|---|
N-(pyridin-2-yl)benzothiazole | Similar benzothiazole core | Anticancer activity |
N-(5-chloro-pyridin-4-yl)-benzothiazole | Chlorinated derivative | Enhanced antimicrobial properties |
2-Amino-benzothiazoles | Basic structural unit | Selective neuronal nitric oxide synthase inhibitors |
The comparative analysis shows that while related compounds share some biological activities, this compound stands out due to its specific combination of functional groups that enhance its therapeutic potential.
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Bacterial Capsule Formation : The compound interferes with the biosynthesis pathways required for capsule formation in E. coli, which is critical for bacterial virulence .
- Induction of Apoptosis in Cancer Cells : It activates procaspase-3 leading to apoptosis in cancer cells, suggesting a potential role as an anticancer agent .
Properties
CAS No. |
1017108-87-0 |
---|---|
Molecular Formula |
C13H9N3OS |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
N-pyridin-4-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17) |
InChI Key |
WYOAQOULVFOBAD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |
solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
N-(Pyridin-4-yl)benzo[d]thiazole-6-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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